molecular formula C14H10ClN3O2 B12640297 1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920024-00-6

1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B12640297
CAS No.: 920024-00-6
M. Wt: 287.70 g/mol
InChI Key: MUBRFZPMCPUJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of 4-chloropyridine with an appropriate indazole precursor under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly by minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with nicotinic acetylcholine receptors, similar to other neonicotinoid compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

920024-00-6

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

1-[(4-chloropyridin-3-yl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C14H10ClN3O2/c15-11-5-6-16-7-9(11)8-18-12-4-2-1-3-10(12)13(17-18)14(19)20/h1-7H,8H2,(H,19,20)

InChI Key

MUBRFZPMCPUJIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=CN=C3)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.